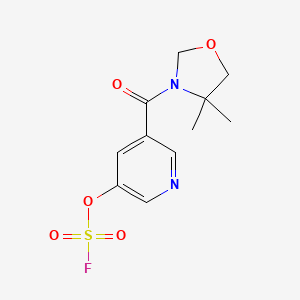
3-(5-Fluorosulfonyloxypyridine-3-carbonyl)-4,4-dimethyl-1,3-oxazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Fluorosulfonyloxypyridine-3-carbonyl)-4,4-dimethyl-1,3-oxazolidine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and biochemistry. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail. In
Mecanismo De Acción
The mechanism of action of 3-(5-Fluorosulfonyloxypyridine-3-carbonyl)-4,4-dimethyl-1,3-oxazolidine is not well understood. However, studies have shown that this compound has the potential to inhibit various enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition may be due to the presence of the sulfonyl group in the molecule, which is known to interact with the active site of enzymes.
Biochemical and Physiological Effects:
Studies have shown that this compound has the potential to exhibit various biochemical and physiological effects. This compound has been shown to possess antitumor activity, which may be due to its ability to inhibit enzymes involved in tumor growth. Additionally, this compound has been shown to possess anticholinesterase activity, which may be useful in the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(5-Fluorosulfonyloxypyridine-3-carbonyl)-4,4-dimethyl-1,3-oxazolidine in lab experiments is its ease of synthesis. This compound can be synthesized using various methods, and the yield is relatively high. Additionally, this compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further research. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 3-(5-Fluorosulfonyloxypyridine-3-carbonyl)-4,4-dimethyl-1,3-oxazolidine. One potential direction is the synthesis of novel bioactive molecules using this compound as a starting material. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of new synthetic methods for the preparation of this compound may lead to improved yields and increased efficiency in its use.
Métodos De Síntesis
The synthesis of 3-(5-Fluorosulfonyloxypyridine-3-carbonyl)-4,4-dimethyl-1,3-oxazolidine has been achieved using various methods, including the reaction of 5-fluorosulfonyloxypyridine-3-carboxylic acid with 4,4-dimethyl-1,3-oxazolidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). Other methods include the reaction of 5-fluorosulfonyloxypyridine-3-carboxylic acid with 4,4-dimethyl-1,3-oxazolidin-2-one in the presence of a coupling agent. The yield of this compound has been reported to be in the range of 50-70%.
Aplicaciones Científicas De Investigación
The potential applications of 3-(5-Fluorosulfonyloxypyridine-3-carbonyl)-4,4-dimethyl-1,3-oxazolidine in scientific research are vast. One of the most promising applications is in the field of medicinal chemistry, where this compound can be used as a starting material for the synthesis of various bioactive molecules. This compound has also been used as a building block for the synthesis of potent antitumor agents. Additionally, this compound has been used as a ligand in the synthesis of metal complexes for catalytic applications.
Propiedades
IUPAC Name |
3-(5-fluorosulfonyloxypyridine-3-carbonyl)-4,4-dimethyl-1,3-oxazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O5S/c1-11(2)6-18-7-14(11)10(15)8-3-9(5-13-4-8)19-20(12,16)17/h3-5H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYCLKSHIAMLRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCN1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

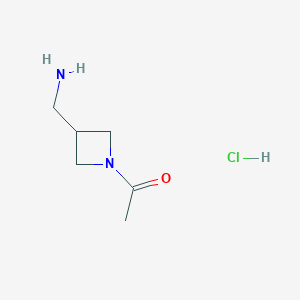
![6-{[2-(Dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile](/img/structure/B2757490.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)cyclohex-3-enecarboxamide](/img/structure/B2757491.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-methylbenzamide](/img/structure/B2757493.png)
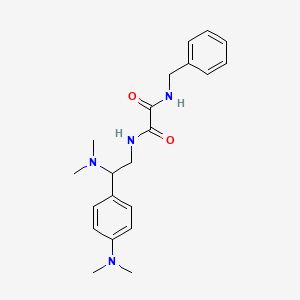
![2-[(3S,5R)-2-Oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid;hydrochloride](/img/structure/B2757497.png)
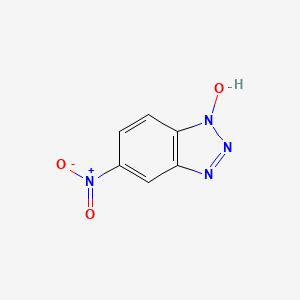
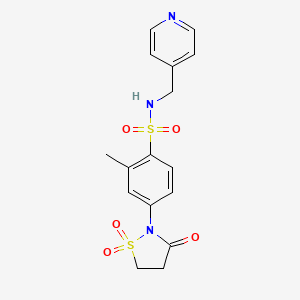
![3-((6-Acetylbenzo[3,4-D]1,3-dioxolan-5-YL)amino)-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B2757502.png)
![2-[(4-Bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2757503.png)
![5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2757504.png)
![5-Oxa-12-azadispiro[3.1.46.34]tridecane;hydrochloride](/img/structure/B2757506.png)
![N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2757507.png)
